Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide is a complex organophosphorus compound It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide typically involves the reaction of triethylphosphine with a suitable methylating agent, followed by the introduction of the imino and sulfanyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific reagents and desired yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur or phosphorus atoms are oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, particularly at the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the organic groups attached to the phosphorus atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or phosphine oxides, while reduction can produce amines. Substitution reactions can result in a variety of phosphonium salts with different organic groups.
Scientific Research Applications
Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms, where it acts as a mimic of natural substrates.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphonium ion can interact with negatively charged sites on proteins, altering their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular processes involving oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Triethylphosphine: A simpler compound with similar reactivity but lacking the imino and sulfanyl groups.
Tetramethylphosphonium iodide: Another phosphonium salt with different alkyl groups attached to the phosphorus atom.
Triphenylphosphine: A widely used reagent in organic synthesis, but with phenyl groups instead of ethyl groups.
Uniqueness
Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide is unique due to the presence of both imino and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
Properties
CAS No. |
61224-10-0 |
---|---|
Molecular Formula |
C9H21INPS |
Molecular Weight |
333.22 g/mol |
IUPAC Name |
triethyl-(N-methyl-C-methylsulfanylcarbonimidoyl)phosphanium;iodide |
InChI |
InChI=1S/C9H21NPS.HI/c1-6-11(7-2,8-3)9(10-4)12-5;/h6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
PBOMYXDLZQFBDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](CC)(CC)C(=NC)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.